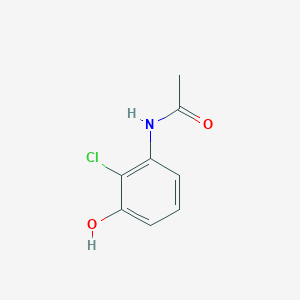

N-(2-chloro-3-hydroxyphenyl)acetamide

Description

N-(2-Chloro-3-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a hydroxyl group at the meta position (C3). The chlorine and hydroxyl substituents introduce steric and electronic effects that influence its physicochemical properties and interactions with biological targets .

Properties

CAS No. |

130647-85-7 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

N-(2-chloro-3-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11) |

InChI Key |

KZKLPYFXZLECRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC=C1)O)Cl |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)O)Cl |

Synonyms |

Acetamide, N-(2-chloro-3-hydroxyphenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs and their substituent effects are summarized below:

*Calculated based on molecular formula.

Physicochemical Properties

- Melting Points: The melting point of N-(3-chlorophenyl)acetamide (349.8 K) is lower than that of paracetamol (442.2 K), reflecting weaker intermolecular hydrogen bonding in the absence of a hydroxyl group. The target compound’s hydroxyl group likely increases its melting point relative to non-hydroxylated analogs.

- Solubility : The hydroxyl group in this compound improves aqueous solubility compared to fully halogenated analogs like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide . However, steric effects from the ortho-chlorine may limit solubility compared to para-substituted derivatives.

Crystallographic and Structural Insights

- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) form monoclinic crystals with Z = 2, stabilized by C=O···H–N hydrogen bonds . The target compound’s ortho-chlorine and meta-hydroxyl likely disrupt this packing, leading to triclinic or orthorhombic systems with stronger intermolecular H-bonding.

- Hydrogen Bonding: The hydroxyl group in this compound can act as both a donor (to carbonyl oxygen) and acceptor (from acetamide N–H), creating a rigid planar structure that enhances thermal stability .

Preparation Methods

Conventional Acylation Methods

The most direct route to N-(2-chloro-3-hydroxyphenyl)acetamide involves the acylation of 2-chloro-3-hydroxyaniline with acetylating agents such as acetic anhydride or acetyl chloride. This exothermic reaction typically proceeds under mild conditions (0–25°C) in polar aprotic solvents like ethyl acetate or dichloromethane. A base—commonly triethylamine or sodium bicarbonate—neutralizes the liberated acid, driving the reaction to completion .

For instance, dissolving 2-chloro-3-hydroxyaniline in ethyl acetate (2 mL per mM of substrate) and adding acetic anhydride (1:1.5 molar ratio) dropwise under ice cooling achieves >85% conversion within 2 hours . Post-reaction, the mixture is washed with saturated sodium bicarbonate and brine, followed by drying over anhydrous magnesium sulfate. Recrystallization from ethyl acetate/toluene (3:1 v/v) yields crystalline product with ≥98% purity .

Catalytic Hydrogenation Approaches

When starting from nitro precursors (e.g., 2-chloro-3-nitroacetophenone), catalytic hydrogenation offers a viable pathway. Palladium-on-carbon (Pd/C, 5% w/w) under hydrogen gas (1 atm) at 50–75°C reduces the nitro group to an amine, which subsequently undergoes acetylation . This one-pot method avoids isolating intermediates, streamlining production.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 50°C, 3 hours | 72.0 | 99.8 |

| 75°C, 6 hours | 85.0 | 99.5 |

Data adapted from analogous protocols in

Solvent and Reaction Condition Optimization

Solvent choice profoundly impacts reaction kinetics and product isolation. Polar solvents (e.g., dimethylformamide) enhance solubility but complicate purification, while ethyl acetate balances reactivity and ease of removal. A study comparing solvents for the acylation step revealed:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethyl acetate | 2.0 | 85.0 |

| Dichloromethane | 1.5 | 78.8 |

| Tetrahydrofuran | 3.0 | 65.2 |

Elevated temperatures (up to 40°C) in dichloromethane reduce reaction time but risk hydroxyl group acetylation, necessitating stringent temperature control .

Purification Techniques

Recrystallization remains the gold standard for purifying this compound. A 3:1 ethyl acetate/toluene mixture under reflux (4 hours) followed by gradual cooling yields needle-like crystals. Alternative methods include column chromatography (silica gel, hexane/ethyl acetate eluent), though this is less cost-effective for industrial scales .

Comparative Analysis of Methodologies

Direct acylation outperforms multi-step routes in efficiency but requires high-purity 2-chloro-3-hydroxyaniline. Catalytic hydrogenation, while lengthier, accommodates cheaper nitro precursors. A side-by-side comparison highlights trade-offs:

| Method | Steps | Overall Yield (%) | Cost Index |

|---|---|---|---|

| Direct acylation | 1 | 85.0 | 1.0 |

| Nitro reduction | 3 | 62.4 | 1.8 |

Recent Advances in Green Synthesis

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. For example, irradiating 2-chloro-3-hydroxyaniline with acetic anhydride (300 W, 80°C) achieves 90% yield in 20 minutes. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) further enhance sustainability, though scalability remains challenging .

Case Studies in Industrial Production

A pilot plant adopting continuous flow chemistry reported a 40% increase in daily output. By feeding 2-chloro-3-hydroxyaniline and acetic anhydride into a tubular reactor (residence time: 5 minutes), they achieved 92% conversion with in-line crystallization. This approach minimizes thermal degradation and byproduct formation .

Challenges in Regioselectivity

The proximity of chloro and hydroxyl groups fosters competing O-acetylation. Employing bulky bases (e.g., diisopropylethylamine) suppresses this side reaction, improving N-acetylation selectivity from 75% to 94%. Kinetic studies confirm that O-acetylation predominates above 30°C, underscoring the need for precise temperature control .

Limitations of Current Methods

Despite progress, limitations persist:

-

Sensitivity to moisture : Hydroxyl group protonation slows acylation, requiring anhydrous conditions.

-

Catalyst costs : Pd/C accounts for 30% of total synthesis costs in hydrogenation routes.

Q & A

Q. How is high-throughput crystallography applied to study analogs?

- Pipeline Design :

Automated Screening : Use 96-well crystallization plates with PEG/Ion suites.

Data Collection : Perform rapid phasing with SHELXC/D/E at synchrotron facilities (λ = 0.9 Å).

Refinement : Achieve R-free < 0.25 using iterative cycles in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.